molecular formula C18H16N4O4 B2397050 N3-D-Dap(Fmoc)-OH CAS No. 1807631-13-5

N3-D-Dap(Fmoc)-OH

Cat. No.: B2397050
CAS No.: 1807631-13-5
M. Wt: 352.35
InChI Key: QJCYGENXFLOOKP-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N3-D-Dap(Fmoc)-OH is an organic compound with the chemical name (S)-2-Azido-3-[(9-fluorenylmethyloxycarbonyl)amino]propanoic acid. It is a solid at room temperature, appearing as white to pale yellow crystals. This compound is commonly used as a chemical reagent in the synthesis of bioactive molecules and in the field of synthetic biology .

Mechanism of Action

Target of Action

N3-D-Dap(Fmoc) is a click chemistry reagent . It is primarily used as a component for coupling by click reaction and as an orthogonally protected diaminocarboxylic acid derivative . The primary targets of N3-D-Dap(Fmoc) are the molecules it is designed to couple with in click reactions.

Mode of Action

The mode of action of N3-D-Dap(Fmoc) involves its use in click reactions . Click reactions are a type of chemical reaction that are characterized by their efficiency and specificity. N3-D-Dap(Fmoc) can be used to couple with other molecules in these reactions, forming new compounds with desired properties.

Biochemical Pathways

The biochemical pathways involved in the action of N3-D-Dap(Fmoc) are those related to the synthesis of new compounds through click reactions . The exact pathways will depend on the specific molecules that N3-D-Dap(Fmoc) is being used to couple with.

Result of Action

The result of the action of N3-D-Dap(Fmoc) is the formation of new compounds through click reactions . These new compounds can have a wide range of properties and uses, depending on the specific molecules that N3-D-Dap(Fmoc) is used to couple with.

Action Environment

The action environment of N3-D-Dap(Fmoc) can influence its action, efficacy, and stability. Factors such as temperature, pH, and the presence of other chemicals can all impact the efficiency of the click reactions in which N3-D-Dap(Fmoc) is used .

Preparation Methods

Synthetic Routes and Reaction Conditions

N3-D-Dap(Fmoc)-OH is typically synthesized through organic synthesis methods. The process involves reacting N3-2,3-diaminopropanoic acid with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) to form the desired product . The reaction conditions usually require a base such as sodium bicarbonate in an aqueous dioxane solution to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the azide group and other reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

N3-D-Dap(Fmoc)-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

(2R)-2-azido-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4/c19-22-21-16(17(23)24)9-20-18(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,20,25)(H,23,24)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJCYGENXFLOOKP-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C(=O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@H](C(=O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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